Urea, (2-hydroxyethyl)-

Description

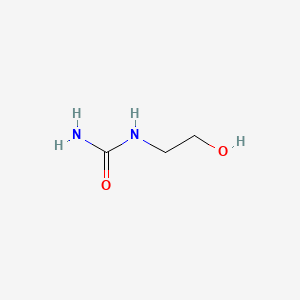

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c4-3(7)5-1-2-6/h6H,1-2H2,(H3,4,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAHOZSYMRNIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401315038 | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2078-71-9, 1320-51-0 | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2078-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, N-(hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxyethyl urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002078719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (2-hydroxyethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1127 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N-(hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2-Hydroxyethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401315038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-hydroxyethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYETHYL UREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBQ7DDQ7AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2-hydroxyethyl)urea synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of (2-Hydroxyethyl)urea

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthesis and purification methods for (2-hydroxyethyl)urea (HEU). (2-hydroxyethyl)urea is a valuable compound, primarily used as a high-performance humectant in the cosmetics and personal care industry for its excellent moisturizing properties.[1][2] This guide details the prevalent manufacturing processes, experimental protocols, and purification strategies, supported by quantitative data and process visualizations.

Synthesis of (2-hydroxyethyl)urea

Several methods exist for the synthesis of (2-hydroxyethyl)urea. The most common industrial method involves the reaction of urea with monoethanolamine.[1] Alternative routes offer different starting materials and reaction mechanisms.

Primary Synthesis Method: Transamidation of Urea with Monoethanolamine

The most widely employed synthesis route is the transamidation (or deamination) reaction between urea and monoethanolamine.[3] This is an equilibrium reaction that strongly favors the formation of (2-hydroxyethyl)urea and ammonia as a byproduct.[3][4]

The general reaction is as follows: CO(NH₂)₂ (Urea) + NH₂CH₂CH₂OH (Monoethanolamine) → HOCH₂CH₂NHC(O)NH₂ ((2-hydroxyethyl)urea) + NH₃ (Ammonia)

This process is typically carried out at elevated temperatures to drive off the ammonia gas, pushing the equilibrium toward the product.[5]

Alternative Synthesis Methods

Other documented methods for synthesizing (2-hydroxyethyl)urea include:

-

N-carbamoylation of ethanolamine with potassium cyanate. [1]

-

Reaction of urea with ethylene carbonate , which can yield up to 98% of the desired product.[6]

-

Aminolysis of 2-oxazolidinone using ammonia water.[7]

-

Reaction of nitro-urea with ethanolamine. [8]

The logical relationship between these varied synthetic starting points is illustrated in the diagram below.

Experimental Protocols

Detailed methodologies are crucial for reproducible synthesis. The following protocols are based on patented industrial processes.

Protocol 1: Lab-Scale Synthesis and Purification

This protocol is adapted from a method emphasizing high purity using a specific recrystallization solvent.[5]

Materials:

-

Ethanolamine: 128.5 g

-

Urea: 126.8 g

-

Dry Pyridine: 400 mL

-

Petroleum Ether

-

Reaction flask with thermometer, reflux condenser, and stirrer

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Combine 128.5 g of ethanolamine and 126.8 g of urea in the reaction flask.

-

Maintain the system under a slight pressure of argon or nitrogen.

-

Heat the mixture to 115°C with stirring.

-

Hold at 115°C for approximately 3.25 hours, or until the evolution of ammonia has substantially ceased.

-

Allow the resulting white, pasty reaction product to cool.

-

Recrystallize the crude product from 400 mL of dry pyridine. Pyridine is noted to be uniquely effective in yielding a pure, white product compared to other solvents like ethanol.[5]

-

Separate the crystals by filtration.

-

Wash the collected crystals with petroleum ether.

-

Dry the crystals to obtain the final product.

Expected Outcome:

Protocol 2: Industrial "One-Pot" Synthesis and Purification

This protocol describes an efficient industrial process designed to simplify purification and enhance product quality.[9]

Materials:

-

Urea: 516.2 kg (859 mol)

-

1-Ethanolamine: 500 kg (818 mol)

-

Recrystallization Solvent (e.g., Ethanol)

-

85% Formic Acid solution (for ammonia absorption)

-

Ice water

Procedure:

-

Reaction: Charge a 3000-liter reaction kettle with 516.2 kg of urea and 500 kg of 1-ethanolamine.

-

Begin stirring at approximately 110 rpm and heat the mixture to 110-120°C.

-

Absorb the generated ammonia gas using an 85% formic acid solution. The reaction is complete when ammonia evolution stops, typically after 3 to 4 hours.[9]

-

Cooling & Dilution: Cool the reaction mixture to 70-80°C. Add a suitable recrystallization solvent such as ethanol, methanol, or isopropanol.[9]

-

Hot Filtration: Maintain the temperature and perform a hot filtration to remove any mechanical impurities introduced with the raw materials. Transfer the hot filtrate to a crystallization kettle.

-

Crystallization: Slowly cool the filtrate to -5 to 5°C using ice water while stirring at a reduced speed (50-70 rpm). Hold at this temperature for 3 hours to allow for mass crystallization.

-

Isolation and Washing: Discharge the crystal slurry into a centrifuge to separate the solid. Wash the crystals with an organic solvent (e.g., 15 kg of dehydrated ethanol) until the pH is neutral (7-8).

-

Drying: Vacuum dry the purified crystals for 4 hours to obtain the final β-hydroxyethyl urea product.

Data Presentation

Quantitative data from synthesis and analysis are summarized below for easy comparison.

Table 1: Synthesis Parameters and Outcomes

| Parameter | Value/Description | Reference |

| Reactants | Urea and Monoethanolamine | [5][9] |

| Molar Ratio (Urea:MEA) | 1.01-2.0 : 1 | [9] |

| Reaction Temperature | 110-120°C | [9] |

| Reaction Time | 3-4 hours (until NH₃ evolution ceases) | [9] |

| Stirring Speed | 110 rpm | [9] |

| Purification (Recrystallization) | ||

| Solvent: Methanol | Yield: 75%, Purity: 98.2% | [9] |

| Solvent: Ethanol | Yield: 78%, Purity: 98.4% | [9] |

| Solvent: Isopropanol | Yield: 70%, Purity: 98.5% | [9] |

| Solvent: Pyridine | Yields a "good yield of pure white" product | [5] |

Table 2: Physical and Chemical Properties of (2-hydroxyethyl)urea

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₂ | [10][11] |

| Molecular Weight | 104.11 g/mol | [10][11] |

| Appearance | White crystalline powder/solid | [10] |

| Melting Point | 91-93°C, 94-95°C, 164-169°C (lit.) | [1][9][10] |

| Boiling Point | 254.3°C (at 760 mmHg) | [10] |

| Density | 1.222 g/cm³ | [10] |

| Water Solubility | Highly soluble, "almost transparency" | [1][10] |

Note: The variation in reported melting points likely reflects differences in product purity and analytical methods.

Table 3: Reported Impurities in (2-hydroxyethyl)urea

| Impurity | Typical Concentration | Reference |

| Urea | < 3.0% | [4] |

| N,N'-bis(2-hydroxyethylurea) | < 5.0 % | [4] |

| 2-oxazolidone (cyclization product) | < 1.0% | [4] |

| Ethanolamine | < 0.5% | [4] |

| Diethanolamine | < 0.025% | [4] |

Process Workflow Visualization

The industrial "one-pot" synthesis and purification process involves a clear sequence of operations designed for efficiency and high purity.

References

- 1. specialchem.com [specialchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. cir-safety.org [cir-safety.org]

- 4. cir-safety.org [cir-safety.org]

- 5. US3560564A - Hydroxyalkylurea process - Google Patents [patents.google.com]

- 6. RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)urea production - Google Patents [patents.google.com]

- 7. CN112239417A - Preparation method of 2-hydroxyethyl urea - Google Patents [patents.google.com]

- 8. CN103145588A - Synthetic method of ethoxy urea - Google Patents [patents.google.com]

- 9. CN109369466A - A kind of industrial preparation method of β-hydroxyethyl urea - Google Patents [patents.google.com]

- 10. Cas 2078-71-9,2-HYDROXYETHYLUREA | lookchem [lookchem.com]

- 11. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-(2-hydroxyethyl)urea

Introduction

N-(2-hydroxyethyl)urea, also known by its INCI name Hydroxyethyl Urea, is an organic compound valued for its exceptional moisturizing properties.[1][2] It serves as a potent humectant in a variety of applications, including cosmetics, personal care products, and potentially in pharmaceutical formulations.[3][4][5] Structurally, it is a derivative of urea, singly substituted with a 2-ethanol group.[5][6] This substitution provides a unique combination of a hydrophilic urea head and a hydroxyl group, enhancing its water-binding capacity and making it an effective agent for skin hydration.[4][7] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications in research and development.

Chemical and Physical Properties

N-(2-hydroxyethyl)urea is a low-molecular-weight, highly water-soluble, and hygroscopic solid.[1][5][6] Its key physicochemical properties are summarized in the table below. There is some variability in the reported melting point, which may be due to different measurement conditions or purities.

| Property | Value | Reference(s) |

| IUPAC Name | 2-hydroxyethylurea | [8][9] |

| Synonyms | Hydroxyethyl Urea, Monoethanolurea, Hydrovance | [7][8] |

| CAS Number | 2078-71-9 | [7][10] |

| Molecular Formula | C3H8N2O2 | [7][10] |

| Molecular Weight | 104.11 g/mol | [7][8] |

| Appearance | White crystalline powder or colorless/light yellow liquid | [4][6][11][12] |

| Melting Point | 94-95 °C; 164-169 °C | [7][11][12] |

| Boiling Point | 254.3 °C at 760 mmHg | [7][11] |

| Density | 1.222 g/cm³ | [11][12] |

| Water Solubility | Highly soluble ("almost transparency") | [6][7][11] |

| pKa (Predicted) | 13.35 ± 0.46 | [11][12] |

| LogP (Predicted) | -0.26180 | [11] |

| XLogP3 (Predicted) | -1.7 | [7][11] |

| Topological Polar Surface Area | 75.4 Ų | [7] |

| Hydrogen Bond Donor Count | 3 | [7][11] |

| Hydrogen Bond Acceptor Count | 2 | [7][11] |

| Rotatable Bond Count | 2 | [7][11] |

Experimental Protocols

Synthesis of N-(2-hydroxyethyl)urea

Several methods for the synthesis of N-(2-hydroxyethyl)urea have been reported. The most common industrial method involves the reaction between urea and monoethanolamine.

Method 1: Transamidation of Urea with Monoethanolamine [1][5][6]

This method involves the direct reaction of urea and monoethanolamine (also known as ethanolamine).

-

Reaction Setup: Charge a reaction vessel with monoethanolamine and an excess of urea.[1][5]

-

Heating: Heat the mixture. The reaction is an equilibrium process that is driven forward by the removal of ammonia gas as a byproduct.[6]

-

Purification: Sparge the reaction mixture with an inert gas, such as nitrogen, to facilitate the removal of dissolved ammonia and any unreacted monoethanolamine.[1][6]

-

Neutralization: Add a weak acid, such as lactic acid, to neutralize any residual ammonia or monoethanolamine, which helps to stabilize the final product.[1][6] The resulting product is often an aqueous solution containing 50-60% N-(2-hydroxyethyl)urea.[6]

Method 2: N-carbamoylation of Ethanolamine [1]

An alternative synthesis route involves the use of potassium cyanate.

-

Reaction: React ethanolamine with potassium cyanate in a suitable solvent.

-

Mechanism: This proceeds via an N-carbamoylation reaction to yield N-(2-hydroxyethyl)urea.

dot

Caption: General workflow for the synthesis of N-(2-hydroxyethyl)urea.

Analytical Methods

Proposed Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) [13]

This method is suitable for routine quantification due to its robustness and cost-effectiveness.

-

Instrumentation: Standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic mixture of acetonitrile and water (a starting point could be 30:70, v/v, to be optimized).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Requires determination by UV scan; urea derivatives often have absorbance in the low UV range (e.g., ~200-220 nm).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve reference standards and samples in the mobile phase. Construct a calibration curve by plotting peak area against the concentration of the standards.

Proposed Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) [13]

This method offers high sensitivity and selectivity but may require derivatization to improve the volatility of the analyte.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Derivatization: Use a suitable silylating agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl and urea protons to trimethylsilyl ethers, increasing volatility.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Inlet Temperature: 250°C.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-300.

dot

References

- 1. specialchem.com [specialchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Hydroxyethyl urea, CAS# 2078-71-9; 1320-51-0 Green-Mountain Chem [green-mountainchem.com]

- 4. zhishangchem.com [zhishangchem.com]

- 5. cir-safety.org [cir-safety.org]

- 6. cir-safety.org [cir-safety.org]

- 7. echemi.com [echemi.com]

- 8. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Urea, (2-Hydroxyethyl)- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Urea, (2-hydroxyethyl)- [webbook.nist.gov]

- 11. Urea, (2-hydroxyethyl)-|lookchem [lookchem.com]

- 12. chembk.com [chembk.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Action of Hydroxyethyl Urea in Protein Denaturation

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the mechanism of protein denaturation by urea and its derivative, hydroxyethyl urea. While the action of urea is well-documented, this paper addresses the current knowledge gap regarding the specific mechanism of hydroxyethyl urea. The guide details the established dual-action mechanism of urea, involving both direct interactions with the protein and indirect effects on the solvent. This is supplemented with quantitative thermodynamic data, detailed experimental protocols, and visual diagrams of the processes involved. A dedicated section explores the anticipated, though less documented, role of the hydroxyethyl group in modulating this denaturing activity, drawing inferences from related substituted ureas. This document aims to serve as a foundational resource for researchers in biochemistry, drug formulation, and cosmetic science.

Introduction: The Role of Urea and Its Derivatives in Protein Stability

Urea is a widely utilized chaotropic agent in biochemical and pharmaceutical research, primarily for its ability to induce the denaturation of proteins.[1] This process of disrupting the native, folded structure of a protein is fundamental to studying protein folding pathways, stability, and for the solubilization of proteins from inclusion bodies.[2] The mechanism by which urea achieves this is a subject of extensive research, with evidence pointing to a combination of direct and indirect actions on the protein and its aqueous environment.[3][4]

Hydroxyethyl urea, a derivative of urea, has gained prominence, particularly in the cosmetics and personal care industries, for its properties as a humectant.[5][6] However, its role as a protein denaturant is less characterized in scientific literature. Understanding the impact of the hydroxyethyl substitution on the denaturing capabilities of the urea molecule is crucial for its application in formulations where protein stability is a concern.

This guide will first provide an in-depth analysis of the well-established mechanism of urea-induced protein denaturation. Subsequently, it will address the current understanding of hydroxyethyl urea's action, drawing parallels and highlighting potential differences based on available data for urea and other alkylurea derivatives.[1][7]

The Core Mechanism: Urea-Induced Protein Denaturation

The denaturation of proteins by urea is not attributed to a single mode of action but rather a synergistic combination of direct and indirect mechanisms.[2][4]

Direct Mechanism: Interaction with the Protein

The direct mechanism posits that urea molecules interact directly with the protein, thereby stabilizing the unfolded state.[8] These interactions occur through two primary modes:

-

Hydrogen Bonding: Urea can form hydrogen bonds with the polar residues on the protein surface and, more importantly, with the peptide backbone.[9] This competition with intramolecular hydrogen bonds weakens the protein's secondary and tertiary structures.

-

Van der Waals Interactions: Urea also interacts favorably with nonpolar amino acid side chains through dispersion forces.[10] By solvating these hydrophobic residues more effectively than water, urea reduces the thermodynamic penalty of exposing them to the solvent, thus favoring the unfolded conformation.

Indirect Mechanism: Alteration of the Solvent Environment

The indirect mechanism focuses on urea's effect on the bulk solvent, water.[4] Urea is known to disrupt the hydrogen-bonding network of water.[3] This alteration of water structure has a significant consequence on the hydrophobic effect, which is a primary driving force for protein folding. By weakening the hydrophobic effect, urea makes it more energetically favorable for nonpolar side chains to be exposed to the solvent, thereby promoting denaturation. Molecular dynamics simulations have shown that urea reduces the self-diffusion of water, which encourages the solvation of hydrophobic groups.[4]

The Role of the Hydroxyethyl Group: A Mechanistic Hypothesis

While direct experimental studies on the protein denaturation mechanism of hydroxyethyl urea are scarce, we can infer its likely behavior based on the known effects of urea and other substituted ureas. The presence of the hydroxyethyl group (-CH₂CH₂OH) introduces both a hydrophobic (ethyl) and a hydrophilic (hydroxyl) component.

It is plausible that hydroxyethyl urea also acts via a dual direct and indirect mechanism. The urea moiety would retain its ability to form hydrogen bonds and interact with the peptide backbone. The ethyl portion of the substituent could enhance hydrophobic interactions with nonpolar side chains, a trend observed with alkylureas where longer alkyl chains lead to increased denaturing potency.[1][7] However, the terminal hydroxyl group is capable of forming hydrogen bonds with water, which may increase its water-structuring ability compared to a simple alkyl group. This could potentially moderate the disruption of the bulk water structure, and by extension, have a less pronounced effect on the hydrophobic effect compared to a more hydrophobic substituent.

A patent related to cosmetic applications suggests that urea has a stronger desquamating effect (a process involving protein denaturation in the skin) than hydroxyethyl urea, implying that hydroxyethyl urea may be a weaker denaturant.[11] This could be advantageous in applications where a milder chaotropic agent is desired.

Quantitative Data on Urea-Induced Protein Denaturation

The stability of a protein and the potency of a denaturant can be quantified by several thermodynamic parameters. The most common are the free energy of unfolding in the absence of denaturant (ΔG°(H₂O)), the midpoint of the denaturation transition (Cₘ), and the m-value, which describes the dependence of ΔG° on the denaturant concentration.

Table 1: Thermodynamic Parameters for the Urea-Induced Denaturation of Various Proteins

| Protein | Method | Temperature (°C) | pH | Cₘ (M) | m-value (kcal mol⁻¹ M⁻¹) | ΔG°(H₂O) (kcal mol⁻¹) | Reference |

| Ribonuclease A | UV Absorbance | 25 | 7.0 | 4.3 | -1.41 | 6.14 | [9] |

| Lysozyme | Calorimetry | 42 | 2.9 | 5.9 | -0.9 | 5.3 | [12] |

| Chymotrypsinogen | Optical Rotation | 25 | 7.0 | ~4.5 | - | - | [7] |

| VHP | CD Spectroscopy | 25 | 7.0 | 6.71 | - | 2.9 | [13] |

| RNase Sa | CD Spectroscopy | 25 | 7.0 | 6.45 | - | 6.1 | [13] |

| VlsE | CD Spectroscopy | 25 | 7.0 | 1.19 | - | 4.6 | [13] |

Note: The m-value is a measure of the increase in solvent-accessible surface area upon denaturation. A larger m-value generally indicates a greater unfolding of the protein.

Experimental Protocols

The following are generalized protocols for studying protein denaturation using urea. These can be adapted for use with hydroxyethyl urea, although optimization of concentrations and incubation times may be necessary.

Preparation of Urea Stock Solution

-

Weighing Urea: To prepare a 10 M urea stock solution, weigh out 60.06 g of high-purity urea for every 100 mL of final volume.

-

Dissolution: Add the urea to a beaker with a stir bar. Add the desired buffer (e.g., phosphate, Tris) to approximately 80% of the final volume.

-

Stirring: Stir at room temperature until the urea is completely dissolved. The dissolution of urea is endothermic, so the solution will become cold.

-

Final Volume and pH Adjustment: Adjust the final volume with the buffer. Measure and adjust the pH as necessary.

-

Fresh Preparation: It is crucial to prepare urea solutions fresh before use to avoid the accumulation of isocyanate, which can cause irreversible carbamylation of the protein.

Monitoring Denaturation by Intrinsic Tryptophan Fluorescence

-

Sample Preparation: Prepare a series of protein samples in the desired buffer with increasing concentrations of the denaturant (e.g., 0 to 8 M urea). The final protein concentration should be kept constant.

-

Incubation: Allow the samples to equilibrate at a constant temperature. The time required for equilibration can range from minutes to hours and should be determined empirically.

-

Fluorescence Measurement:

-

Set the excitation wavelength to 295 nm to selectively excite tryptophan residues.

-

Record the emission spectra from 310 to 400 nm.

-

-

Data Analysis: The unfolding of the protein will typically result in a red shift (shift to longer wavelengths) of the emission maximum and a change in fluorescence intensity. Plot the wavelength of maximum emission or the fluorescence intensity at a specific wavelength as a function of denaturant concentration.

-

Thermodynamic Analysis: Fit the resulting sigmoidal curve to a two-state denaturation model to determine the Cₘ, m-value, and ΔG°(H₂O).

Monitoring Denaturation by Circular Dichroism (CD) Spectroscopy

-

Sample Preparation: Prepare protein samples with varying denaturant concentrations as described above.

-

CD Measurement:

-

Use a CD spectrometer to measure the ellipticity of the samples in the far-UV region (typically 190-250 nm) to monitor changes in secondary structure.

-

Measurements in the near-UV region (250-320 nm) can be used to monitor changes in tertiary structure.

-

-

Data Analysis: Plot the mean residue ellipticity at a specific wavelength (e.g., 222 nm for α-helical content) against the denaturant concentration.

-

Thermodynamic Analysis: Fit the data to a denaturation curve to extract thermodynamic parameters.

Visualizing the Mechanism and Workflows

Signaling Pathway of Protein Denaturation by Urea

References

- 1. Thermodynamic stability of ribonuclease A in alkylurea solutions and preferential solvation changes accompanying its thermal denaturation: a calorimetric and spectroscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nutrisoil.com.au [nutrisoil.com.au]

- 3. researchgate.net [researchgate.net]

- 4. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. specialchem.com [specialchem.com]

- 7. The nature of alkylurea and urea denaturation of alpha-chymotrypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein denaturation by urea: Slash and bond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Equilibrium study of protein denaturation by urea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. patents.justia.com [patents.justia.com]

- 12. Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Urea denatured state ensembles contain extensive secondary structure that is increased in hydrophobic proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2-Hydroxyethyl)urea (CAS 2078-71-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Hydroxyethyl)urea, registered under CAS number 2078-71-9, is an organic compound with the chemical formula C₃H₈N₂O₂. Structurally, it is a derivative of urea with a hydroxyethyl group attached to one of the nitrogen atoms. This modification imparts unique physicochemical properties, leading to its primary application as a potent humectant and moisturizer in the cosmetics and personal care industries. While its biological activity is predominantly related to its hygroscopic nature, its role as a versatile synthetic building block is also of interest to the scientific community. This guide provides a comprehensive overview of the chemical characteristics, synthesis, analysis, and known applications of (2-Hydroxyethyl)urea.

Physicochemical Properties

(2-Hydroxyethyl)urea is a white, crystalline solid that is highly soluble in water.[1] A summary of its key physical and chemical properties is presented in Table 1. A notable discrepancy exists in the reported melting point of (2-Hydroxyethyl)urea, with values ranging from 85 °C to 169 °C. This variation may be attributable to differences in the purity of the analyzed samples, the presence of different crystalline polymorphs, or variations in measurement techniques. The lower range of 85-95 °C is more frequently cited in patents and safety assessments, while higher values are listed in some chemical supplier databases. Further investigation would be required to definitively resolve this discrepancy.

Table 1: Physicochemical Properties of (2-Hydroxyethyl)urea

| Property | Value | Reference(s) |

| IUPAC Name | (2-hydroxyethyl)urea | [2] |

| CAS Number | 2078-71-9 | [2] |

| Molecular Formula | C₃H₈N₂O₂ | [3] |

| Molecular Weight | 104.11 g/mol | [3] |

| Appearance | White crystalline powder/solid | [4] |

| Melting Point | 85-86 °C, 164-169 °C | [3][4] |

| Boiling Point | 254.324 °C at 760 mmHg | [4] |

| Density | 1.222 g/cm³ | [4] |

| Solubility | Soluble in water | [5] |

| Flash Point | 107.612 °C | [4] |

Synthesis and Purification

The most common laboratory and industrial synthesis of (2-Hydroxyethyl)urea involves the reaction of urea with monoethanolamine.[6] This reaction proceeds via a nucleophilic addition-elimination mechanism, with the elimination of ammonia.

General Synthesis Workflow

Detailed Experimental Protocol: Synthesis from Urea and Monoethanolamine

Materials:

-

Urea

-

Monoethanolamine

-

An inert solvent (e.g., pyridine for recrystallization)

-

Petroleum ether (for washing)

-

Reaction flask equipped with a reflux condenser, stirrer, and thermometer

-

Heating mantle

-

Filtration apparatus

-

Drying oven

Procedure:

-

Combine equimolar amounts of urea and monoethanolamine in the reaction flask.

-

Heat the mixture with stirring to approximately 110-120 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the temperature and continue stirring for several hours. The reaction progress can be monitored by the evolution of ammonia gas, which will cease upon completion.

-

Cool the reaction mixture, which will likely be a solid or semi-solid paste.

-

Dissolve the crude product in a minimal amount of hot inert solvent, such as pyridine, for recrystallization.

-

Allow the solution to cool slowly to induce crystallization of (2-Hydroxyethyl)urea.

-

Collect the crystals by filtration.

-

Wash the crystals with a non-polar solvent, such as petroleum ether, to remove residual impurities.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

Analytical Characterization

The identity and purity of (2-Hydroxyethyl)urea can be confirmed using standard analytical techniques.

Table 2: Analytical Methods for the Characterization of (2-Hydroxyethyl)urea

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons of the ethyl group and the amine/hydroxyl protons. |

| ¹³C NMR | Resonances for the two carbons of the ethyl group and the carbonyl carbon. |

| FT-IR | Characteristic absorption bands for N-H, O-H, C-H, and C=O stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (104.11 m/z), along with characteristic fragmentation patterns. |

General Analytical Workflow

Biological Activity and Signaling Pathways

Currently, there is a lack of scientific literature detailing any specific pharmacological activity or involvement in biological signaling pathways for (2-Hydroxyethyl)urea beyond its function as a humectant. Its primary biological effect is attributed to its ability to bind and hold water molecules, thereby increasing the hydration of the stratum corneum in the skin.

Mechanism of Action as a Moisturizer

The moisturizing effect of (2-Hydroxyethyl)urea is a physical process driven by its hygroscopic nature. The hydroxyl (-OH) and amide (-CONH₂) groups in its structure can form hydrogen bonds with water molecules. When applied topically, it attracts water from the atmosphere and the lower layers of the skin to the stratum corneum, enhancing skin hydration and elasticity.

Applications

The primary application of (2-Hydroxyethyl)urea is in the cosmetic and personal care industry as a moisturizer and humectant in a variety of products, including creams, lotions, and hair care formulations.[6] In the field of chemical synthesis, it serves as a reactant in multicomponent reactions, such as the Ugi and Biginelli reactions, for the preparation of more complex molecules.[2]

Safety and Toxicology

(2-Hydroxyethyl)urea is generally considered to have low toxicity. Safety assessments have concluded that it is safe for use in cosmetic products.[2] It is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, it may cause mild skin and eye irritation in high concentrations.[4]

Table 3: Summary of Toxicological Data

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity | LD50 > 2000 mg/kg (rat) | [2] |

| Acute Dermal Toxicity | LD50 > 2000 mg/kg (rat) | [2] |

| Skin Irritation | May cause mild irritation | [4] |

| Eye Irritation | May cause mild irritation | [4] |

Conclusion

(2-Hydroxyethyl)urea (CAS 2078-71-9) is a well-characterized compound with established physicochemical properties and a primary role as a moisturizing agent in the cosmetics industry. Its synthesis is straightforward, and it can be readily characterized by standard analytical techniques. While its direct pharmacological activity and involvement in specific signaling pathways have not been reported, its safety profile and efficacy as a humectant are well-documented. For researchers in drug development, (2-Hydroxyethyl)urea may be of interest as a starting material for the synthesis of novel compounds or as an excipient in topical formulations. Further research could explore its potential for other biological applications or seek to resolve the existing discrepancies in its reported physical properties.

References

An In-depth Technical Guide to the Solubility of (2-hydroxyethyl)urea in Different Buffer Systems

For Researchers, Scientists, and Drug Development Professionals

(2-hydroxyethyl)urea, also known as hydroxyethylurea, is a highly versatile and water-soluble compound frequently utilized in the pharmaceutical and cosmetic industries for its excellent humectant and moisturizing properties.[1][2][3][4][5] Its application in various formulations necessitates a thorough understanding of its solubility characteristics in different buffer systems. This technical guide provides a comprehensive overview of the solubility of (2-hydroxyethyl)urea, including its physicochemical properties, qualitative solubility in common buffers, and detailed experimental protocols for quantitative solubility determination.

Physicochemical Properties of (2-hydroxyethyl)urea

A summary of the key physicochemical properties of (2-hydroxyethyl)urea is presented in Table 1. Its high water solubility, indicated to be greater than 699 g/L, is a key characteristic.[6][7][8][9] The molecule's structure, featuring a urea moiety and a hydroxyl group, allows for extensive hydrogen bonding with water, contributing to its high aqueous solubility.[10][11] Furthermore, (2-hydroxyethyl)urea is reported to be stable over a wide range of pH and temperatures, suggesting its compatibility with various buffer systems.[3][12][13]

Table 1: Physicochemical Properties of (2-hydroxyethyl)urea

| Property | Value |

| Chemical Formula | C₃H₈N₂O₂ |

| Molecular Weight | 104.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-169 °C |

| Water Solubility | Highly soluble (> 699 g/L)[6][7][8][9] |

| pKa | ~13.35 (predicted)[14] |

Qualitative Solubility in Common Buffer Systems

While specific quantitative data on the solubility of (2-hydroxyethyl)urea in various buffer systems is not extensively available in peer-reviewed literature, its high intrinsic water solubility and stability across a broad pH range strongly suggest a high degree of solubility in commonly used biological and pharmaceutical buffers.[3][12][13] Based on its chemical properties and general principles of solubility for small, polar, non-ionic molecules, a qualitative assessment of its solubility in several common buffer systems is provided in Table 2. It is anticipated that (2-hydroxyethyl)urea will be freely soluble in these systems.

Table 2: Qualitative Solubility of (2-hydroxyethyl)urea in Common Buffer Systems

| Buffer System | pH Range | Expected Solubility | Notes |

| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | High | Commonly used in biological research, the ionic strength of PBS is unlikely to significantly impact the solubility of the non-ionic (2-hydroxyethyl)urea.[15] |

| Tris-HCl | 7.0 - 9.0 | High | A common buffer in biochemistry and molecular biology; no significant interactions are expected that would limit solubility. |

| Citrate Buffer | 3.0 - 6.2 | High | Often used in pharmaceutical formulations. A patent application mentions the use of (2-hydroxyethyl)urea with a citrate buffer system, indicating good compatibility.[16] |

| Acetate Buffer | 3.6 - 5.6 | High | Another common buffer in pharmaceutical and biological applications where high solubility is expected. |

Experimental Protocol for Quantitative Solubility Determination

For applications requiring precise knowledge of the solubility of (2-hydroxyethyl)urea in a specific buffer system, the following equilibrium solubility assay protocol, commonly known as the shake-flask method, is recommended.[17][18]

Materials

-

(2-hydroxyethyl)urea (high purity)

-

Selected buffer solutions (e.g., Phosphate, Tris, Citrate) at desired pH values

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or another validated analytical method for quantification.

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid (2-hydroxyethyl)urea to a known volume of the chosen buffer solution in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Prepare samples in triplicate for each buffer condition (pH, temperature) to be tested.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sample Separation:

-

After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

-

Filtration and Dilution:

-

Filter the supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining fine particles.

-

Accurately dilute the filtered solution with the corresponding buffer to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of (2-hydroxyethyl)urea.

-

A standard calibration curve of (2-hydroxyethyl)urea in the same buffer should be prepared to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the equilibrium solubility by multiplying the measured concentration by the dilution factor.

-

Report the average solubility and standard deviation for the triplicate samples for each buffer condition.

-

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process, the following diagrams are provided.

Caption: Experimental workflow for determining the equilibrium solubility of (2-hydroxyethyl)urea.

Caption: Logical relationships in the determination of (2-hydroxyethyl)urea solubility.

Conclusion

References

- 1. Hydroxylethyl Urea | The Formulator Shop [theformulatorshop.com]

- 2. nbinno.com [nbinno.com]

- 3. yeserchem.com [yeserchem.com]

- 4. Hydroxyethyl Urea | CAS 1320-51-0 & 2078-71-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]

- 5. specialchem.com [specialchem.com]

- 6. cir-safety.org [cir-safety.org]

- 7. cir-safety.org [cir-safety.org]

- 8. cir-safety.org [cir-safety.org]

- 9. cir-safety.org [cir-safety.org]

- 10. Urea Structure and Its Impact on Solubility [hbgxchemical.com]

- 11. Urea - Wikipedia [en.wikipedia.org]

- 12. zhishangchem.com [zhishangchem.com]

- 13. Hydroxyethyl urea, CAS# 2078-71-9; 1320-51-0 Green-Mountain Chem [green-mountainchem.com]

- 14. chembk.com [chembk.com]

- 15. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 16. WO2022121566A1 - Stable composition comprising triethyl citrate and glycine - Google Patents [patents.google.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. bmglabtech.com [bmglabtech.com]

Stability and Degradation Profile of Hydroxyethyl Urea in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyethyl urea is a synthetic, hygroscopic solid that is highly soluble in water.[1] Primarily utilized in the cosmetics and personal care industries, it functions as an effective humectant and moisturizing agent, lauded for its non-tacky feel and excellent aesthetics.[2][3] Understanding the stability and degradation profile of hydroxyethyl urea in solution is paramount for formulation scientists and drug development professionals to ensure product quality, efficacy, and safety throughout its shelf life.

This technical guide provides a comprehensive overview of the stability of hydroxyethyl urea in solution, including its degradation pathways, and the factors that influence its stability. It also outlines detailed experimental protocols for conducting forced degradation studies and for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for its quantitative analysis.

Chemical Stability and Degradation Pathways

Hydroxyethyl urea, like its parent compound urea, can undergo degradation in aqueous solutions, primarily through hydrolysis. The stability of hydroxyethyl urea is significantly influenced by pH and temperature.

Influence of pH

Under alkaline conditions (pH > 8.25), the decomposition of hydroxyethyl urea can be accelerated through ammonolysis, a reaction with ammonia that may be present from the synthesis process.[5] To mitigate this, commercial solutions of hydroxyethyl urea are often neutralized with an acid, such as lactic acid, during manufacturing.[1]

Influence of Temperature

Increased temperature generally accelerates the degradation of chemical compounds, and hydroxyethyl urea is no exception. While specific activation energy for the degradation of hydroxyethyl urea is not documented, studies on similar compounds like urea-formaldehyde resins show that thermal degradation involves multiple stages, including the evaporation of water and decomposition of chemical bonds.[6] For practical formulation purposes, it is recommended to store hydroxyethyl urea solutions at controlled room temperature and avoid excessive heat.

Potential Degradation Pathways

The primary degradation pathway for hydroxyethyl urea in solution is expected to be hydrolysis of the urea moiety. This reaction would likely yield ethanolamine and isocyanic acid, which can further react to form other degradation products. The potential impurities from the synthesis process, such as urea and ethanolamine, can also undergo their own degradation, contributing to the overall impurity profile of the product over time.[5]

A proposed hydrolysis degradation pathway for hydroxyethyl urea is illustrated below.

Caption: Proposed Hydrolysis Pathway of Hydroxyethyl Urea.

Quantitative Data Summary

While specific quantitative data on the degradation kinetics of hydroxyethyl urea are scarce in the public domain, the following table summarizes the key stability-related parameters gathered from various sources. This information provides a foundational understanding for formulation development and stability testing.

| Parameter | Value/Range | Reference/Comment |

| Optimal pH for Stability | 5.0 - 8.0 | [4] |

| Alkaline pH Limit | Avoid pH > 8.25 to prevent ammonolysis | [5] |

| Solubility in Water | Highly soluble | [1] |

| Recommended Storage | Room temperature, away from light, in sealed receptacles | [2] |

| Shelf Life (Commercial Solution) | Typically 2 years | [2] |

Experimental Protocols

To thoroughly characterize the stability and degradation profile of hydroxyethyl urea, a series of experiments, including forced degradation studies and the development of a stability-indicating analytical method, are necessary. The following sections provide detailed, albeit generalized, protocols based on ICH guidelines that can be adapted for hydroxyethyl urea.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[7] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.[8]

Objective: To generate degradation products of hydroxyethyl urea under various stress conditions to support the development and validation of a stability-indicating analytical method.

General Procedure:

-

Prepare a stock solution of hydroxyethyl urea in a suitable solvent (e.g., water or a hydroalcoholic mixture) at a known concentration (e.g., 1 mg/mL).

-

Expose aliquots of the stock solution to the stress conditions outlined in the table below.

-

At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a suitable analytical technique, such as HPLC, to identify and quantify the degradation products.

Table of Forced Degradation Conditions:

| Stress Condition | Protocol |

| Acid Hydrolysis | Mix equal volumes of the stock solution with 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[9] |

| Base Hydrolysis | Mix equal volumes of the stock solution with 0.1 M NaOH. Heat at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.[10] |

| Oxidative Degradation | Mix equal volumes of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[8] |

| Thermal Degradation | Store the stock solution at 60°C for 7 days in a temperature-controlled oven. |

| Photolytic Degradation | Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[11][12] |

The experimental workflow for a forced degradation study is depicted in the following diagram.

Caption: Workflow for Forced Degradation Studies.

Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, excipients, or other potential impurities.[13]

Objective: To develop and validate a stability-indicating HPLC method for the quantification of hydroxyethyl urea and its degradation products.

4.2.1 Method Development

Given that hydroxyethyl urea is a small, polar molecule, a reversed-phase HPLC method with a polar-embedded or polar-endcapped column, or a Hydrophilic Interaction Liquid Chromatography (HILIC) method may be suitable.

Initial HPLC Parameters (to be optimized):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm) or a HILIC column.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 200-210 nm), as urea and its derivatives have a weak chromophore.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

4.2.2 Method Validation

The developed method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is typically demonstrated by analyzing stressed samples and showing that the peaks for the degradants are well-resolved from the main analyte peak.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of solutions of known concentrations and performing a linear regression analysis of the peak area versus concentration.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by the recovery of a known amount of analyte spiked into a placebo matrix.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

The logical flow for developing and validating a stability-indicating HPLC method is presented below.

References

- 1. ijrpp.com [ijrpp.com]

- 2. ichimarutrading.co.jp [ichimarutrading.co.jp]

- 3. Hydroxyethyl Urea Market Size, Share and Statistics - 2035 [factmr.com]

- 4. 5.imimg.com [5.imimg.com]

- 5. cir-safety.org [cir-safety.org]

- 6. Thermal Degradation Kinetics of Urea–Formaldehyde Resins Modified by Almond Shells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. ema.europa.eu [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. scispace.com [scispace.com]

(2-Hydroxyethyl)urea Interaction with Protein Backbone and Side Chains: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-hydroxyethyl)urea, a derivative of urea, is increasingly utilized in cosmetic and pharmaceutical formulations for its moisturizing properties.[1][2] Understanding its interaction with proteins at a molecular level is crucial for formulating stable and effective products. While extensive research has elucidated the mechanisms of urea-protein interactions, which typically lead to denaturation at high concentrations, the specific effects of the hydroxyethyl group on these interactions are less well-documented.[3][4][5] This guide provides a comprehensive overview of the established principles of urea-protein interactions as a foundation and extrapolates these to understand the potential behavior of (2-hydroxyethyl)urea.

Urea-Protein Interactions: A Foundational Overview

Urea is a well-known protein denaturant that disrupts the native conformation of proteins through a combination of direct and indirect mechanisms.[3][4]

Direct Interactions

Direct interactions involve the binding of urea molecules to the protein surface. This occurs through:

-

Hydrogen Bonding: Urea can form hydrogen bonds with both the peptide backbone and polar side chains of amino acids, thereby competing with and disrupting intramolecular hydrogen bonds that stabilize the protein's secondary and tertiary structures.[3][6]

-

van der Waals Interactions: Urea also interacts favorably with nonpolar side chains through van der Waals forces, which contributes to the solubilization of hydrophobic residues that are normally buried within the protein core.[7][8][9]

Indirect Interactions

Indirect mechanisms relate to urea's effect on the solvent (water) structure:

-

Alteration of Water Structure: Urea is believed to disrupt the hydrogen-bonding network of water, which in turn weakens the hydrophobic effect.[3] The hydrophobic effect is a primary driving force for protein folding, and its attenuation facilitates the exposure of hydrophobic residues to the solvent, leading to unfolding.

The interplay of these direct and indirect mechanisms results in the destabilization and eventual denaturation of the protein. The process can be visualized as a sequence of events where urea molecules first accumulate at the protein surface, followed by penetration into the hydrophobic core.

The Role of the Hydroxyethyl Group: A Mechanistic Hypothesis

The introduction of a hydroxyethyl group to the urea molecule in (2-hydroxyethyl)urea is expected to modulate its interaction with proteins. Based on the chemical nature of this group, we can hypothesize its potential effects:

-

Enhanced Hydrogen Bonding: The hydroxyl group of the hydroxyethyl moiety can act as both a hydrogen bond donor and acceptor. This could lead to more extensive hydrogen bonding with the protein backbone and polar side chains compared to urea alone.

-

Increased Hydrophilicity: The hydroxyethyl group increases the overall hydrophilicity of the molecule. This may enhance its interaction with the protein surface and potentially alter its effect on the surrounding water structure.

-

Steric Effects: The bulkier hydroxyethyl group might introduce steric hindrance, influencing how the molecule packs around the protein surface and its ability to penetrate the protein interior.

Given its function as a humectant, it is plausible that at lower concentrations, (2-hydroxyethyl)urea could act as a protein stabilizer by forming a hydration shell around the protein, thereby preventing aggregation. However, at higher concentrations, its ability to engage in extensive hydrogen bonding might contribute to denaturation, similar to urea.

Quantitative Data on Urea-Protein Interactions

| Parameter | Typical Value Range for Urea | Significance |

| ΔG°unf | Decreases linearly with urea concentration | Indicates destabilization of the folded state |

| m-value | 0.1 - 0.3 kcal mol-1 M-1 | Measures the dependence of ΔG°unf on denaturant concentration; related to the change in accessible surface area upon unfolding |

| Binding Constant (Kb) | Weak (mM to M range) | Reflects the transient and non-specific nature of the interaction |

Table 1: Thermodynamic Parameters for Urea-Induced Protein Unfolding

| Interaction Type | Key Contributing Residues | Nature of Interaction |

| Backbone | All residues | Hydrogen bonding with amide and carbonyl groups |

| Polar Side Chains | Asn, Gln, Ser, Thr, Tyr | Hydrogen bonding |

| Charged Side Chains | Asp, Glu, Lys, Arg, His | Electrostatic and hydrogen bonding |

| Nonpolar Side Chains | Val, Leu, Ile, Phe, Trp | van der Waals forces |

Table 2: Key Interactions of Urea with Protein Components

Experimental Protocols for Studying Protein-Solute Interactions

Several biophysical techniques can be employed to study the interaction of (2-hydroxyethyl)urea with proteins and to compare its effects with those of urea.

Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

This technique measures the change in the melting temperature (Tm) of a protein in the presence of a ligand. An increase in Tm suggests stabilization, while a decrease indicates destabilization.

Protocol:

-

Prepare a solution of the target protein in a suitable buffer.

-

Prepare a stock solution of (2-hydroxyethyl)urea in the same buffer.

-

In a 96-well PCR plate, set up reactions containing the protein, a fluorescent dye (e.g., SYPRO Orange), and varying concentrations of (2-hydroxyethyl)urea.

-

Use a real-time PCR instrument to gradually increase the temperature and monitor the fluorescence.

-

The Tm is determined from the midpoint of the resulting melting curve.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, Kb, and stoichiometry).

Protocol:

-

Place a solution of the target protein in the sample cell of the calorimeter.

-

Fill the titration syringe with a concentrated solution of (2-hydroxyethyl)urea.

-

Perform a series of small injections of the (2-hydroxyethyl)urea solution into the protein solution.

-

The heat change upon each injection is measured.

-

The resulting data is fitted to a binding model to determine the thermodynamic parameters.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor changes in the secondary and tertiary structure of a protein upon addition of a denaturant.

Protocol:

-

Prepare a series of protein samples with increasing concentrations of (2-hydroxyethyl)urea.

-

Record the far-UV (for secondary structure) and near-UV (for tertiary structure) CD spectra for each sample.

-

Analyze the changes in the spectra to determine the concentration of (2-hydroxyethyl)urea required to induce conformational changes.

Visualizing Interaction Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

References

- 1. ulprospector.com [ulprospector.com]

- 2. cir-safety.org [cir-safety.org]

- 3. The molecular basis for the chemical denaturation of proteins by urea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nutrisoil.com.au [nutrisoil.com.au]

- 5. Effect of Urea on Peptide Conformation in Water: Molecular Dynamics and Experimental Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Urea effects on protein stability: Hydrogen bonding and the hydrophobic effect | Semantic Scholar [semanticscholar.org]

- 7. Urea denaturation by stronger dispersion interactions with proteins than water implies a 2-stage unfolding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploring the differences and similarities between urea and thermally driven denaturation of bovine serum albumin: intermolecular forces and solvation preferences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Equilibrium study of protein denaturation by urea - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of N-(2-hydroxyethyl)urea: A Technical Guide

Introduction

N-(2-hydroxyethyl)urea (CAS No: 2078-71-9) is an organic compound with the chemical formula C₃H₈N₂O₂.[1][2][3] As a derivative of urea, it possesses a low molecular weight and is highly soluble in water.[4][5] These properties make it a valuable ingredient in the cosmetics industry, primarily as a potent moisturizing agent that enhances skin hydration.[3][6] It also serves as a chemical intermediate in the synthesis of other compounds, such as the antibacterial drug furazolidone.[6]

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-(2-hydroxyethyl)urea for researchers, scientists, and professionals in drug development and chemical analysis. It details the methodologies for characterizing the compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and vibrational spectroscopy (Infrared and Raman), presenting key data in a structured format.

Core Properties

The fundamental physicochemical properties of N-(2-hydroxyethyl)urea are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O₂ | [1][2][3] |

| Molecular Weight | 104.11 g/mol | [1][7] |

| CAS Number | 2078-71-9 | [2][8] |

| Appearance | White solid/crystal | [3][6][7] |

| Melting Point | 94-95 °C / 164-169 °C | [3][7] |

Synthesis and Sample Preparation

A common method for synthesizing N-(2-hydroxyethyl)urea is through the reaction of ethanolamine with urea.[4][6] This process involves heating the reactants, leading to the formation of the desired product and the release of ammonia.[4]

Experimental Protocol: Synthesis

-

Reactant Charging : In a suitable reaction vessel, add ethanolamine.

-

Urea Addition : While stirring, gradually add urea to the ethanolamine.

-

Heating : Heat the mixture to a temperature of 110-115 °C.[6]

-

Reaction : Maintain the temperature and continue stirring for approximately 4 hours to ensure the reaction goes to completion.[6] During this phase, ammonia gas is evolved and can be removed by sparging with an inert gas like nitrogen.[4]

-

Cooling : After the reaction period, cool the mixture to obtain the final product.[6]

-

Purification (Optional) : For high-purity samples required for spectroscopic reference, recrystallization from water can be performed.[3]

It is critical to be aware of potential impurities that may be present in the final product, as they can interfere with spectroscopic analysis. These include unreacted starting materials (urea, ethanolamine) and side-products such as 2-oxazolidone and N,N'-bis(2-hydroxyethylurea).[4][5]

Spectroscopic Data

This section summarizes the key quantitative data obtained from various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (ppm) | Multiplicity | Assignment (Protons) | Solvent | Reference |

| 6.02 | Singlet (broad) | -NH₂ | DMSO-d₆ | [1] |

| 5.54 | Singlet (broad) | -NH- | DMSO-d₆ | [1] |

| 4.72 | Singlet (broad) | -OH | DMSO-d₆ | [1] |

| 3.37 | Multiplet | -CH₂-OH | DMSO-d₆ | [1] |

| 3.03 | Multiplet | -NH-CH₂- | DMSO-d₆ | [1] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For N-(2-hydroxyethyl)urea, Electron Ionization (EI) is a common technique.

| Parameter | Value | Technique | Reference |

| Molecular Weight | 104.1078 | - | [2] |

| Molecular Ion (M⁺) | m/z 104 | EI-MS | [2] |

| Base Peak | m/z 44 | EI-MS |

Vibrational Spectroscopy (IR and Raman)

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference (Urea) |

| 3000 - 3500 | Symmetric & Asymmetric Stretch | -NH₂ | [9] |

| 3200 - 3600 | Stretch (broad) | -OH | |

| ~1635 | Bending (Scissoring) | -NH₂ | [9] |

| ~1680 | Stretch ("Amide I") | C=O | |

| ~1470 | Stretch | N-C-N | [9] |

| ~1010 | Symmetric Stretch | C-N | [10] |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective : To confirm the molecular structure and purity of the sample.

-

Instrumentation : A standard NMR spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation : Accurately weigh approximately 5-10 mg of N-(2-hydroxyethyl)urea and dissolve it in ~0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.[1] Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a significantly higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Interpretation : Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons. Correlate the chemical shifts in both ¹H and ¹³C spectra with the known structure of N-(2-hydroxyethyl)urea.

Mass Spectrometry (MS)

-

Objective : To confirm the molecular weight and obtain information about the fragmentation pattern.

-

Instrumentation : A Gas Chromatograph-Mass Spectrometer (GC-MS) equipped with an Electron Ionization (EI) source is suitable.[11]

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.

-

Data Acquisition : Inject the sample into the GC-MS system. The GC will separate the analyte from any volatile impurities before it enters the mass spectrometer. Acquire the mass spectrum over a typical range of m/z 40-200.

-

Data Interpretation : Identify the molecular ion peak (M⁺) at m/z 104, which corresponds to the molecular weight of N-(2-hydroxyethyl)urea.[2] Analyze the fragmentation pattern to identify characteristic daughter ions.

Vibrational Spectroscopy (IR/Raman)

-

Objective : To identify the functional groups present in the molecule.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer and a confocal Raman spectrometer.

-

Sample Preparation :

-

FTIR : The sample can be analyzed as a solid. Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Raman : Place a small amount of the solid sample directly onto the microscope slide for analysis.

-

-

Data Acquisition : Acquire the spectra over the mid-infrared range (e.g., 4000-400 cm⁻¹) for FTIR and a corresponding Stokes shift range for Raman.

-

Data Interpretation : Identify the characteristic absorption/scattering bands corresponding to the O-H, N-H, C=O, C-N, and C-O functional groups as detailed in Table 2.3. The strong C=O stretch and the broad O-H and N-H bands are typically the most prominent features.

Integrated Analytical Workflow

The complete spectroscopic characterization of N-(2-hydroxyethyl)urea follows a logical workflow, integrating multiple techniques to build a comprehensive analytical profile of the compound.

References

- 1. 2-HYDROXYETHYLUREA(2078-71-9) 1H NMR spectrum [chemicalbook.com]

- 2. Urea, (2-hydroxyethyl)- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. cir-safety.org [cir-safety.org]

- 5. cir-safety.org [cir-safety.org]

- 6. chembk.com [chembk.com]

- 7. (2-Hydroxyethyl)urea 95 2078-71-9 [sigmaaldrich.com]

- 8. Urea, (2-hydroxyethyl)- [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. azom.com [azom.com]

- 11. Hydroxyethyl Urea | C3H8N2O2 | CID 73984 - PubChem [pubchem.ncbi.nlm.nih.gov]

Hydroxyethyl Urea vs. Urea: An In-depth Technical Guide on Their Effects on Hydrophobic Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the effects of urea and its derivative, hydroxyethyl urea, on hydrophobic interactions, a fundamental force in protein folding, stability, and biomolecular recognition. While urea is a well-characterized denaturant that disrupts these interactions through both direct and indirect mechanisms, there is a notable lack of direct comparative studies on the effects of hydroxyethyl urea. This document synthesizes the current understanding of urea's mechanisms of action, presents a theoretical comparison with hydroxyethyl urea based on its molecular structure, and outlines detailed experimental protocols for a head-to-head comparison. The guide is intended to be a valuable resource for researchers in biochemistry, drug development, and materials science who are interested in modulating hydrophobic interactions.

Introduction: The Central Role of Hydrophobic Interactions

Hydrophobic interactions, the tendency of nonpolar molecules or molecular moieties to aggregate in aqueous solutions, are a primary driving force in a multitude of biological processes. These interactions are crucial for:

-

Protein Folding and Stability: The hydrophobic core of most globular proteins is formed by the burial of nonpolar amino acid residues away from the aqueous solvent, which is a major contributor to the stability of the native conformation.

-

Protein-Ligand Binding: The binding of small molecule drugs to their protein targets often involves the displacement of water molecules from hydrophobic pockets.

-

Protein-Protein Interactions: The association of protein subunits to form functional complexes is frequently mediated by hydrophobic interfaces.

-

Membrane Formation: The self-assembly of lipids into bilayer membranes is a classic example of the hydrophobic effect.

Given their significance, the ability to modulate hydrophobic interactions with small molecules is of great interest in both fundamental research and therapeutic development. Urea is a classic tool for studying and disrupting these interactions, while its derivative, hydroxyethyl urea, is widely used in cosmetics for its humectant properties, suggesting a different mode of interaction with water and potentially with hydrophobic surfaces.

Urea's Effect on Hydrophobic Interactions: A Dual Mechanism

Urea is a potent protein denaturant that effectively weakens hydrophobic interactions.[1] Its mechanism of action is complex and is generally understood to involve a combination of direct and indirect effects on both the hydrophobic solute and the surrounding water molecules.[2]

Direct Mechanism: Preferential Binding

Molecular dynamics simulations and experimental studies have shown that urea can directly interact with both the nonpolar and polar components of proteins.[3][4]

-